molecular formula F2H2N2O4S2 B096932 1,2-Hydrazinedisulfonyl fluoride CAS No. 19403-57-7

1,2-Hydrazinedisulfonyl fluoride

Cat. No.: B096932
CAS No.: 19403-57-7
M. Wt: 196.16 g/mol
InChI Key: YLPNBRIQRKGYHE-UHFFFAOYSA-N
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Description

1,2-Hydrazinedisulfonyl fluoride (HDSF) is a hydrazine derivative with two sulfonyl fluoride (-SO₂F) groups attached to adjacent nitrogen atoms in the hydrazine backbone (N-N), forming the structure FSO₂-NH-NH-SO₂F. This compound is characterized by its high electrophilicity and stability compared to sulfonyl chlorides, making it valuable in synthetic chemistry for fluorination and crosslinking reactions. Its reactivity primarily arises from the sulfonyl fluoride groups, which can undergo hydrolysis to release hydrogen fluoride (HF) or participate in nucleophilic substitution reactions .

Properties

CAS No.

19403-57-7

Molecular Formula

F2H2N2O4S2

Molecular Weight

196.16 g/mol

IUPAC Name

N-(fluorosulfonylamino)sulfamoyl fluoride

InChI

InChI=1S/F2H2N2O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H

InChI Key

YLPNBRIQRKGYHE-UHFFFAOYSA-N

SMILES

N(NS(=O)(=O)F)S(=O)(=O)F

Canonical SMILES

N(NS(=O)(=O)F)S(=O)(=O)F

Synonyms

Hydrazine-1,2-di(sulfonyl fluoride)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers

1,1-Hydrazinedisulfonyl Derivatives

highlights 1,1-hydrazinedisulfonyl compounds , where both sulfonyl groups are attached to a single nitrogen atom (e.g., H₂NSO₂OSO₂NH₂). This structural isomerism results in distinct properties:

  • Reactivity : The 1,1-isomer’s sulfonyl groups are sterically congested, which may hinder hydrolysis compared to the 1,2-isomer, where sulfonyl fluorides are positioned for independent reactivity .

Comparison with Other Sulfonyl Halides

Trisulfuryl Chloride (ClSO₂)₃

Trisulfuryl chloride, a tris-sulfonyl chloride (ClSO₂OSO₂OSO₂Cl), shares functional groups with HDSF but differs in backbone structure and halide type:

  • Reactivity : The chloride groups in trisulfuryl chloride make it more reactive toward nucleophiles (e.g., water) than HDSF. However, HDSF’s fluoride groups offer better thermal stability.
  • Applications : Trisulfuryl chloride is used as a chlorinating agent, while HDSF is favored in fluorination and materials science due to its controlled reactivity .

Sulfonyl Chlorides vs. Fluorides

  • Hydrolysis Rates : Sulfonyl chlorides (e.g., ClSO₂-NH-NH-SO₂Cl) hydrolyze rapidly to release HCl, whereas HDSF releases HF more slowly, requiring acidic or basic catalysts.
  • Toxicity: HF release from HDSF poses significant handling risks (corrosion, systemic toxicity), as noted in GHS classifications for hydrogen fluoride ().

Comparison with Sulfonamide Derivatives

Disulfamide (H₂NSO₂NHSO₃H)

Disulfamide, a sulfonamide-sulfonic acid hybrid (), contrasts with HDSF in both structure and application:

  • Functionality : Disulfamide’s sulfonamide (-SO₂NH₂) and sulfonic acid (-SO₃H) groups confer acidity and biological activity (e.g., diuretic use).

Comparison with Oxidizing Agents

Peroxydisulfuric Acid (HO₃SOOSO₃H)

Peroxydisulfuric acid, with a peroxide bridge (-O-O-), is a strong oxidizer used in industrial processes. In contrast:

  • Electrophilicity : HDSF lacks oxidizing capacity but excels in electrophilic substitutions (e.g., forming sulfonamides).
  • Stability : The peroxide group in peroxydisulfuric acid makes it thermally unstable compared to HDSF’s robust sulfonyl fluoride linkages .

Data Table: Comparative Properties of Sulfonyl Compounds

Compound Molecular Formula Functional Groups Key Reactivity Hazards
1,2-Hydrazinedisulfonyl fluoride H₄F₂N₂O₄S₂ -SO₂F, N-N Hydrolysis (HF release), nucleophilic substitution Corrosive, HF exposure
1,1-Hydrazinedisulfonyl chloride H₄Cl₂N₂O₄S₂ -SO₂Cl, N-N Rapid hydrolysis (HCl release) Corrosive, volatile
Trisulfuryl chloride Cl₃O₆S₃ -SO₂Cl, S-S-S bridge Oxidizing agent, chlorination Oxidizer, corrosive
Disulfamide H₆N₂O₅S₂ -SO₂NH₂, -SO₃H Acid catalysis, enzyme inhibition Low acute toxicity

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